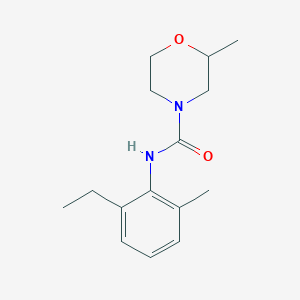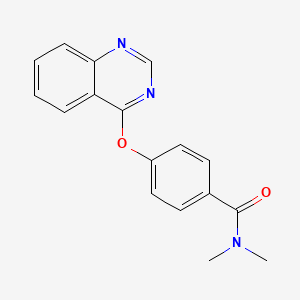![molecular formula C14H17NO4 B7511972 Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate](/img/structure/B7511972.png)
Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is an ester derivative of 3-aminophenol and is commonly known as Methyl 3-aminophenyl ether-2-carboxylate. This compound is widely used in the synthesis of various organic molecules and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate is not well understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophilic species to form covalent bonds. This property makes it a useful reagent in organic synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported to exhibit low toxicity and is considered safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate in laboratory experiments is its high purity and low toxicity. It is also relatively easy to synthesize and is readily available in the market. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate in scientific research. One of the potential applications is in the synthesis of novel organic molecules with improved biological activities. It can also be used as a reagent in the development of new synthetic methodologies. Further studies are needed to elucidate the mechanism of action and the biochemical and physiological effects of this compound. Additionally, the development of more cost-effective synthesis methods may increase its use in laboratory experiments.
Conclusion:
This compound is a chemical compound that has shown potential applications in various fields of scientific research. Its high purity and low toxicity make it a useful reagent in organic synthesis and laboratory experiments. Further studies are needed to fully understand its mechanism of action and the biochemical and physiological effects of this compound. The development of more cost-effective synthesis methods may increase its use in scientific research.
Synthesemethoden
The synthesis of Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate can be achieved through several methods. One of the most common methods involves the reaction of 3-aminophenol with methyl chloroacetate in the presence of a base such as sodium carbonate. The resulting product is then treated with cyclobutanecarbonyl chloride to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate has shown potential applications in various fields of scientific research. It has been used in the synthesis of several organic molecules such as benzoxazoles, benzimidazoles, and quinazolinones. These molecules have been found to exhibit various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Eigenschaften
IUPAC Name |
methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-18-13(16)9-19-12-7-3-6-11(8-12)15-14(17)10-4-2-5-10/h3,6-8,10H,2,4-5,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCXCHQMEODJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-methyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7511894.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511896.png)
![2-N,2-N-diethyl-1-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]propane-1,2-diamine](/img/structure/B7511903.png)




![1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione](/img/structure/B7511937.png)

![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B7511947.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5-ethylfuran-2-yl)methanone](/img/structure/B7511953.png)


